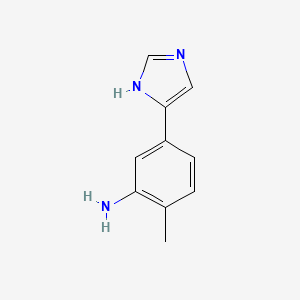

5-(1H-Imidazol-4-yl)-2-methylaniline

Description

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)-2-methylaniline |

InChI |

InChI=1S/C10H11N3/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

SBFKFIKJWQVAGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CN2)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of 5 1h Imidazol 4 Yl 2 Methylaniline

Quantum Chemical Calculations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, stability, and interactions with the surrounding environment, such as a solvent. nih.gov For a flexible molecule like 5-(1H-Imidazol-4-yl)-2-methylaniline, MD simulations can elucidate its dynamic nature.

The presence of the methyl group at the ortho position of the aniline (B41778) ring introduces steric hindrance that can restrict free rotation. Simulations would likely reveal that conformations minimizing the steric clash between the methyl group and the imidazole (B134444) ring are energetically favored. Furthermore, intramolecular hydrogen bonding, though less likely to be strong, could occur between the amino group and a nitrogen atom of the imidazole ring, further stabilizing certain conformations. The dynamic behavior involves oscillations within these stable states and occasional transitions between them.

Table 1: Hypothetical Potential Energy Profile for Rotation Around the Imidazole-Aniline Bond This table illustrates the type of data that could be generated from MD simulations to analyze conformational stability. The values are representative.

| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Description |

|---|---|---|

| 0 | 5.5 | Eclipsed conformation (high steric strain) |

| 60 | 1.2 | Gauche conformation |

| 120 | 3.0 | Partially eclipsed conformation |

| 180 | 0.0 | Anti conformation (most stable) |

The behavior of 5-(1H-Imidazol-4-yl)-2-methylaniline in a solution is heavily influenced by its interactions with solvent molecules. rsc.org MD simulations using explicit solvent models can provide a realistic depiction of these interactions. The molecule possesses several sites capable of forming hydrogen bonds: the amino (-NH2) group and the imidazole N-H group can act as hydrogen bond donors, while the sp2-hybridized nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. researchgate.netresearchgate.net

In polar protic solvents like water or methanol, strong hydrogen bonding interactions are expected at these sites, leading to the formation of a structured solvation shell around the molecule. researchgate.net These interactions can stabilize the molecule and may influence its preferred conformation. rsc.org In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the solvent can accept hydrogen bonds from the -NH2 and imidazole N-H groups. acs.org In nonpolar solvents like cyclohexane, intermolecular interactions would be dominated by weaker van der Waals forces. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing the extent and nature of solvent effects on the molecule's structure and dynamics. rsc.org

Table 2: Potential Intermolecular Interactions of 5-(1H-Imidazol-4-yl)-2-methylaniline in Various Solvents

| Solvent Type | Primary Interaction Type | Molecular Sites Involved | Expected Effect on Conformation |

|---|---|---|---|

| Polar Protic (e.g., Water) | Hydrogen Bonding | -NH2 (donor), Imidazole N-H (donor), Imidazole N (acceptor) | Stabilization of polar conformations |

| Polar Aprotic (e.g., DMSO) | Hydrogen Bonding / Dipole-Dipole | -NH2 (donor), Imidazole N-H (donor) | Moderate conformational influence |

| Nonpolar (e.g., Cyclohexane) | van der Waals forces | Entire molecule | Minimal influence; intramolecular forces dominate |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally or computationally determined property.

Molecular descriptors are numerical values that encode chemical information and structural features of a molecule. ucsb.edu They can be classified into several categories, including constitutional, topological, geometric, and electronic descriptors. For 5-(1H-Imidazol-4-yl)-2-methylaniline, a variety of descriptors can be calculated to build QSPR models.

Quantum-chemical descriptors, derived from methods like Density Functional Theory (DFT), provide detailed information about the electronic structure. scispace.com Key electronic descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. ucsb.educonicet.gov.ar These are particularly useful for modeling reactivity and electronic properties. scispace.comconicet.gov.ar

Table 3: Selected Molecular Descriptors Potentially Calculable for 5-(1H-Imidazol-4-yl)-2-methylaniline This table presents a selection of common descriptors used in QSPR modeling. The values are hypothetical examples for this specific molecule.

| Descriptor Class | Descriptor Name | Potential Significance |

|---|---|---|

| Constitutional | Molecular Weight | Related to size and bulk properties |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity/hydrophilicity |

| Quantum-Chemical | HOMO Energy | Relates to susceptibility to electrophilic attack |

| Quantum-Chemical | LUMO Energy | Relates to susceptibility to nucleophilic attack |

| Quantum-Chemical | Dipole Moment | Indicates overall molecular polarity |

Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to develop a predictive QSPR model. researchgate.netnih.gov For 5-(1H-Imidazol-4-yl)-2-methylaniline, such models could predict various properties.

Theoretical reactivity indices, which quantify the propensity of a molecule to undergo a chemical reaction, are prime candidates for QSPR modeling. For instance, a model could be developed to predict the susceptibility of the aniline ring to electrophilic substitution. In such a model, electronic descriptors like HOMO energy and the charges on the aromatic carbon atoms would likely be significant variables. acs.org Similarly, electronic properties such as the dipole moment or polarizability could be predicted. Studies on other imidazole derivatives and aromatic amines have successfully used QSPR to model quantum chemical properties and biological activities. researchgate.netnih.govtrdizin.gov.tr

An illustrative, hypothetical QSPR model for predicting a reactivity index (RI) might take the form of a linear equation:

RI = β₀ + β₁(EHOMO) + β₂(μ) + β₃(TPSA)

Where β₀, β₁, β₂, and β₃ are coefficients determined by the regression analysis, EHOMO is the HOMO energy, μ is the dipole moment, and TPSA is the topological polar surface area.

Computational Elucidation of Reaction Mechanisms Involving 5-(1H-Imidazol-4-yl)-2-methylaniline

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms. mdpi.com By calculating the potential energy surface (PES) for a proposed reaction, researchers can identify the lowest energy pathway, characterize the structures of transition states and intermediates, and determine activation energies. acs.org

For 5-(1H-Imidazol-4-yl)-2-methylaniline, several reaction types could be investigated. A prominent pathway would be electrophilic aromatic substitution on the electron-rich aniline ring. wikipedia.org The amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. wikipedia.org Computational studies can predict the most likely site of substitution by an electrophile (e.g., NO₂⁺ in nitration). This is achieved by calculating the activation energies for the electrophilic attack at each possible position on the ring. The positions ortho and para to the strongly activating amino group are expected to be the most reactive, although steric hindrance from the methyl group and the bulky imidazole substituent will also play a crucial role. irjet.net

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have shown that such reactions can proceed through different pathways, including addition to the ring and hydrogen abstraction. mdpi.com A similar approach could be applied to 5-(1H-Imidazol-4-yl)-2-methylaniline to understand its atmospheric or metabolic degradation pathways. The imidazole ring itself can also participate in reactions, such as N-alkylation or reactions involving the C2-position, which can be modeled computationally. nih.gov

Table 4: Hypothetical Calculated Activation Energies for Electrophilic Nitration on the Aniline Ring This table illustrates how computational chemistry can be used to predict regioselectivity. The values are representative and based on established electronic and steric effects.

| Position of Attack (relative to -NH2) | Relative Activation Energy (kcal/mol) | Controlling Factors |

|---|---|---|

| Ortho (C6) | 0.0 | Strong electronic activation from -NH2 |

| Para (C4) | 1.5 | Strong electronic activation, less sterically hindered than C6 |

| Ortho (C2, substituted with -CH3) | N/A | Position already substituted |

| Meta (C3) | 8.0 | Electronically disfavored |

| Meta (C5, substituted with Imidazole) | N/A | Position already substituted |

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction analysis. A transition state represents the highest energy point along a reaction coordinate, a critical saddle point that separates the reactants from the products. For any proposed reaction involving 5-(1H-Imidazol-4-yl)-2-methylaniline, computational methods such as Density Functional Theory (DFT) would be employed to locate and characterize the geometry of the transition state.

Key parameters that would be determined include:

Imaginary Frequencies: A hallmark of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. This frequency corresponds to the motion along the reaction coordinate, indicating the path of molecular transformation.

Geometric Parameters: The bond lengths and angles of the transition state structure provide insights into the mechanism of the reaction. For instance, in a bond-forming reaction, the atoms involved would be at an intermediate distance between their bonded and non-bonded states.

Energy Barriers: The energy difference between the reactants and the transition state, known as the activation energy, is a crucial determinant of the reaction rate. A lower activation energy implies a faster reaction.

While general principles of computational chemistry suggest these analyses are feasible, specific data for 5-(1H-Imidazol-4-yl)-2-methylaniline is not available in the public domain.

Reaction Pathway Mapping and Energetics

Mapping the reaction pathway involves tracing the minimum energy path that connects reactants, transition states, intermediates, and products on the potential energy surface. This provides a detailed narrative of the chemical transformation. For 5-(1H-Imidazol-4-yl)-2-methylaniline, this would involve identifying all stable intermediates and transition states for a given reaction.

The energetics of the reaction pathway are typically visualized in a reaction coordinate diagram, which plots the energy of the system as a function of the reaction progress. This diagram would illustrate the relative energies of all species involved in the reaction.

Table 1: Hypothetical Energetic Data for a Reaction of 5-(1H-Imidazol-4-yl)-2-methylaniline

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Data Not Available |

| Intermediate | Data Not Available |

| Transition State 2 | Data Not Available |

| Products | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the reaction pathways of 5-(1H-Imidazol-4-yl)-2-methylaniline are not publicly documented.

In the absence of specific studies, one can only surmise the general approach that would be taken. The imidazole and aniline moieties of the molecule offer multiple sites for electrophilic or nucleophilic attack, leading to a variety of potential reaction pathways. Each of these pathways would have its own unique set of transition states and intermediates, and computational chemistry would be the ideal tool to adjudicate the most likely mechanism under a given set of conditions.

In-depth Analysis of the Coordination Chemistry and Metal Complexation of 5-(1H-Imidazol-4-yl)-2-methylaniline Reveals a Gap in Current Research

The initial search strategy aimed to gather information on the broader class of imidazole-aniline scaffolds. While this yielded general insights into the coordination behavior of related ligands, it did not provide the specific data necessary to construct an article solely on 5-(1H-Imidazol-4-yl)-2-methylaniline as requested. Subsequent, more targeted searches for the exact compound and its metal complexes with various transition metals such as Pd, Pt, Co, Ni, Cu, Zn, Cd, Hg, and Ir also failed to produce any relevant results.

This lack of specific data makes it impossible to provide a detailed and scientifically accurate article that adheres to the requested outline, which included in-depth discussions on:

Ligand Design and Coordination Modes: Including chelation sites, binding preferences, and the influence of steric and electronic factors.

Synthesis and Structural Characterization of Metal Complexes: Covering complexation with a range of transition metals and the determination of their coordination geometries.

Electrochemical Behavior of Metal Complexes: A crucial aspect of understanding the redox properties of these potential compounds.

Without any foundational research on 5-(1H-Imidazol-4-yl)-2-methylaniline as a ligand, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, it must be concluded that the coordination chemistry of 5-(1H-Imidazol-4-yl)-2-methylaniline is an unexplored area of research. No data is publicly available to create a comprehensive article on its metal complexation and electrochemical properties. This highlights a potential opportunity for new research in the field of coordination chemistry.

Insufficient Data Available for Electrochemical Analysis of 5-(1H-Imidazol-4-yl)-2-methylaniline Complexes

A thorough investigation into the coordination chemistry and electrochemical properties of metal complexes involving the ligand 5-(1H-Imidazol-4-yl)-2-methylaniline has revealed a significant lack of specific data required to generate the requested article. Extensive searches for scholarly articles and research data on the redox potentials, electron transfer processes, and the influence of metal centers and ligand substitution on the electrochemistry of this particular compound and its complexes did not yield the detailed findings necessary to fulfill the user's request.

The user's instructions specified a detailed article focusing solely on the electrochemical characteristics of 5-(1H-Imidazol-4-yl)-2-methylaniline complexes, structured around the following outline:

Coordination Chemistry and Metal Complexation of 5 1h Imidazol 4 Yl 2 Methylaniline

Electrochemical Behavior of 5-(1H-Imidazol-4-yl)-2-methylaniline Metal Complexes

Influence of Metal Center and Ligand Substitution on Electrochemistry

The request also mandated the inclusion of data tables and detailed research findings.

Despite broadening the search to include analogous imidazolyl-aniline ligand complexes, the available literature does not provide specific redox potential values or in-depth discussions on the electron transfer mechanisms for complexes of 5-(1H-Imidazol-4-yl)-2-methylaniline. General principles of coordination chemistry suggest that this ligand would coordinate to metal ions through the nitrogen atoms of the imidazole (B134444) ring and the aniline (B41778) group, and that the electrochemical properties of the resulting complexes would indeed be influenced by the choice of metal and any substitutions on the ligand. However, without experimental data from cyclic voltammetry or other electrochemical techniques for this specific ligand, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate and data-driven article.

Consequently, it is not possible to provide the requested content, including the mandatory data tables, due to the absence of published research on the electrochemical behavior of 5-(1H-Imidazol-4-yl)-2-methylaniline metal complexes.

Advanced Spectroscopic Characterization and Structural Analysis of 5 1h Imidazol 4 Yl 2 Methylaniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H and ¹³C NMR spectra of 5-(1H-Imidazol-4-yl)-2-methylaniline can be predicted by analyzing its distinct structural components: a 1,2,4-trisubstituted benzene (B151609) ring and a 4-substituted imidazole (B134444) ring. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and methyl (-CH₃) groups on the aniline (B41778) ring and the interplay between the two heterocyclic systems.

Proton (¹H) NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the aniline and imidazole rings, as well as the methyl and amine protons.

Aniline Ring Protons: The three protons on the substituted benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). The proton ortho to the amino group and meta to the imidazole is expected to be the most upfield due to the electron-donating nature of the amino group. The other two protons will exhibit splitting patterns (doublet, doublet of doublets) based on their coupling with adjacent protons.

Imidazole Ring Protons: The imidazole ring has two C-H protons and one N-H proton. The C-H protons (H2 and H5) are anticipated to appear as singlets in the δ 7.0-8.0 ppm range. The N-H proton of the imidazole ring is expected to be a broad singlet, with a chemical shift that can vary significantly depending on solvent and concentration, but typically appears downfield (>10 ppm).

Methyl and Amine Protons: The methyl (-CH₃) group protons will appear as a sharp singlet, shifted upfield to approximately δ 2.0-2.3 ppm. The primary amine (-NH₂) protons will present as a broad singlet, with a chemical shift that is also solvent-dependent.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 5-(1H-Imidazol-4-yl)-2-methylaniline (Note: Values are estimates based on analogous structures and substituent effects. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.2 | Singlet |

| -NH₂ | Variable (Broad) | Singlet |

| Aniline-H (ortho to NH₂) | ~6.7 | Doublet |

| Aniline-H (meta to NH₂) | ~7.0-7.2 | Multiplet |

| Imidazole-H2 | ~7.7 | Singlet |

| Imidazole-H5 | ~7.1 | Singlet |

| Imidazole-NH | >10 (Broad) | Singlet |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. Studies on analogous compounds like 4-phenylimidazole (B135205) show good agreement between experimental and theoretically calculated chemical shifts. bohrium.comresearchgate.net

Aniline Ring Carbons: The six carbons of the benzene ring will resonate in the δ 110-150 ppm range. The carbon attached to the amino group (C2) will be shifted upfield, while the carbon attached to the methyl group (C1) and the imidazole ring (C4) will be downfield.

Imidazole Ring Carbons: The three carbons of the imidazole ring are expected in the δ 115-140 ppm range.

Methyl Carbon: The methyl carbon will appear as a distinct upfield signal around δ 17-20 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 5-(1H-Imidazol-4-yl)-2-methylaniline (Note: Values are estimates based on analogous structures and substituent effects. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~18 |

| Aniline Ring (C1-C6) | ~115-148 |

| Imidazole Ring (C2', C4', C5') | ~115-138 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, confirming the connectivity within the aniline ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two rings (i.e., identifying the carbon on the aniline ring bonded to the imidazole ring) and for assigning the quaternary (non-protonated) carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of 5-(1H-Imidazol-4-yl)-2-methylaniline would be characterized by vibrations corresponding to its primary functional groups. For analogous structures like 4-phenylimidazole, detailed assignments have been supported by theoretical calculations. bohrium.com

N-H Vibrations: The aniline primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The imidazole N-H stretch typically appears as a broad band around 3100-3200 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Vibrations: Stretching vibrations from the C=C bonds of the aromatic rings and the C=N bond of the imidazole ring are expected in the 1450-1650 cm⁻¹ region. wikieducator.org

N-H Bending: The N-H bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

Interactive Table: Predicted Characteristic IR/Raman Bands for 5-(1H-Imidazol-4-yl)-2-methylaniline (Note: Values are estimates based on characteristic group frequencies from analogous compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Primary Amine (-NH₂) |

| N-H Stretch (symmetric) | ~3360 | Primary Amine (-NH₂) |

| N-H Stretch | ~3150 (Broad) | Imidazole (-NH) |

| Aromatic C-H Stretch | ~3050 | Aromatic Rings |

| Aliphatic C-H Stretch | ~2950 | Methyl (-CH₃) |

| N-H Bend | ~1620 | Primary Amine (-NH₂) |

| Aromatic C=C / Imidazole C=N Stretch | 1450-1600 | Aromatic Rings / Imidazole |

| C-N Stretch | ~1280 | Aromatic Amine |

In modern structural analysis, experimental vibrational spectra are often compared with spectra predicted by computational methods like Density Functional Theory (DFT). For related molecules such as 4-phenylimidazole, studies have shown that vibrational frequencies calculated using DFT (e.g., at the B3LYP/6-311G(d,p) level) show excellent agreement with experimental FT-IR and FT-Raman data after applying a scaling factor. bohrium.comresearchgate.net Such a comparative analysis allows for a more confident and detailed assignment of the observed vibrational modes, including complex fingerprint region vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula for 5-(1H-Imidazol-4-yl)-2-methylaniline is C₁₀H₁₁N₃, giving it a monoisotopic mass of approximately 173.10 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺˙) at m/z 173, owing to the stability of the aromatic systems. The fragmentation pattern can be predicted based on the known behavior of anilines and imidazoles. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical: Formation of a stable [M-H]⁺ ion at m/z 172.

Loss of HCN: A characteristic fragmentation of the imidazole ring, leading to a fragment at m/z 146.

Cleavage of the methyl group: Loss of a methyl radical (∙CH₃) from the aniline ring, resulting in an ion at m/z 158.

Ring cleavages: More complex fragmentation of the heterocyclic and aromatic rings under higher energy conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 5-(1H-Imidazol-4-yl)-2-methylaniline, the expected molecular formula is C₁₀H₁₁N₃. HRMS analysis would provide a highly accurate mass measurement of the protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass. For instance, high-resolution mass spectrometers can readily distinguish the protonated 4-methylimidazole (B133652) from isobaric interferences, showcasing the technique's precision. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Nominal Mass | 173 amu |

| Theoretical Exact Mass ([M+H]⁺) | 174.10257 |

| Elemental Composition | C: 69.34%, H: 6.40%, N: 24.26% |

Fragmentation Pattern Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of 5-(1H-Imidazol-4-yl)-2-methylaniline) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, acting as a molecular fingerprint.

Key expected fragmentation pathways include:

Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the 2-methylaniline and 4-imidazolyl moieties.

Fragmentation of the imidazole ring: The imidazole ring can undergo characteristic ring cleavage, often involving the loss of small neutral molecules like HCN or CH₂N₂.

Loss of the methyl group: Cleavage of the methyl group from the aniline ring would result in a fragment ion with a mass loss of 15 Da.

| Proposed Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 174.10 | [M+H]⁺ (Protonated Molecular Ion) |

| 159.08 | Loss of methyl radical ([M+H - CH₃]⁺) |

| 107.09 | [2-methylaniline + H]⁺ fragment |

| 68.06 | [Imidazole]⁺ fragment |

| 77.04 | [Phenyl]⁺ fragment from aniline moiety |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. nih.gov The absorption of UV-visible light promotes electrons from the ground state to an excited state, while fluorescence is the emission of light as the molecule relaxes from the excited singlet state back to the ground state. The spectra are influenced by the molecule's structure, particularly the presence of chromophores and auxochromes, and the surrounding solvent environment. The 5-(1H-Imidazol-4-yl)-2-methylaniline molecule contains both aniline and imidazole moieties, which are known to be photophysically active. ccspublishing.org.cnmdpi.comrsc.org

Analysis of Electronic Transitions

The UV-Vis absorption spectrum of 5-(1H-Imidazol-4-yl)-2-methylaniline is expected to be characterized by electronic transitions within the aromatic systems. The primary transitions anticipated are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the shorter wavelength UV region. For imidazole, these transitions are observed around 210 nm. researchgate.net The extended conjugation provided by the linked aryl and imidazole rings is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs in the aniline and imidazole groups) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions.

Intramolecular Charge Transfer (ICT): The molecule possesses an electron-donating group (the methylaniline moiety) and a group that can act as either a donor or acceptor (the imidazole ring). This structure allows for the possibility of an intramolecular charge transfer (ICT) transition upon excitation, where electron density moves from the donor to the acceptor part of the molecule. ICT bands are often broad and highly sensitive to the polarity of the solvent. arkat-usa.org

| Electronic Transition | Expected Wavelength Region | Description |

|---|---|---|

| π → π* (Imidazole) | ~210-230 nm | High-intensity absorption from the imidazole ring's conjugated system. researchgate.net |

| π → π* (Aniline) | ~240-290 nm | Absorption associated with the aniline aromatic system. nist.gov |

| n → π* | >280 nm | Lower intensity absorption from nitrogen lone pair excitation. |

| ICT | >300 nm | Broad, solvent-sensitive band due to charge transfer character. arkat-usa.org |

Solvatochromism Studies

Solvatochromism is the phenomenon where the absorption or emission wavelength of a substance changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in molecules that exhibit a significant change in dipole moment between their ground and excited states, such as those with intramolecular charge transfer (ICT) character. rsc.orgresearchgate.net

For 5-(1H-Imidazol-4-yl)-2-methylaniline, the ICT nature suggests that its absorption and fluorescence spectra will be sensitive to the solvent environment.

Positive Solvatochromism (Red Shift): In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This reduces the energy gap between the two states, resulting in a bathochromic (red) shift in the absorption and, more significantly, the emission spectra.

Negative Solvatochromism (Blue Shift): In some cases, if the ground state is more polar than the excited state, an increase in solvent polarity will lead to a hypsochromic (blue) shift.

Studying the spectral shifts in a range of solvents with varying polarities can provide insights into the nature of the excited state and the change in dipole moment upon excitation.

| Solvent | Polarity (ET(30)) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) | Expected Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 30.9 | ~310 | ~380 | ~70 |

| Toluene | 33.9 | ~315 | ~395 | ~80 |

| Dichloromethane | 40.7 | ~325 | ~430 | ~105 |

| Acetonitrile | 45.6 | ~330 | ~460 | ~130 |

| Methanol | 55.4 | ~335 | ~480 | ~145 |

Hypothetical solvatochromic data for 5-(1H-Imidazol-4-yl)-2-methylaniline, illustrating expected positive solvatochromism. The Stokes shift (the difference between emission and absorption maxima) is expected to increase with solvent polarity, which is a hallmark of an ICT state.

Supramolecular Chemistry and Crystal Engineering of 5 1h Imidazol 4 Yl 2 Methylaniline

Single Crystal X-ray Diffraction Studies

A comprehensive analysis under this section is not possible due to the unavailability of a solved crystal structure for 5-(1H-Imidazol-4-yl)-2-methylaniline.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

Without crystallographic data, a definitive analysis of the intermolecular interactions is purely speculative. Generally, the molecular structure of 5-(1H-Imidazol-4-yl)-2-methylaniline, featuring an imidazole (B134444) ring with N-H and N donors/acceptors and an aniline (B41778) moiety with an N-H donor, suggests a high potential for hydrogen bonding. The aromatic nature of both the imidazole and methylaniline components indicates that π-π stacking interactions would also likely play a significant role in its crystal packing.

Molecular Packing Arrangements and Crystal Lattice Analysis

Details regarding the molecular packing arrangements and an analysis of the crystal lattice, including unit cell parameters and space group, are entirely dependent on single-crystal X-ray diffraction data, which is not available.

Conformational Flexibility within the Crystal Structure

The conformational flexibility of 5-(1H-Imidazol-4-yl)-2-methylaniline in the solid state, particularly concerning the rotational freedom between the imidazole and methylaniline rings, can only be determined through the analysis of its crystal structure. Such an analysis would reveal if multiple conformations are present in the asymmetric unit or if the molecule adopts a specific, energetically favorable conformation due to intermolecular forces in the crystalline environment.

Co-crystallization and Co-former Selection Strategies

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second component, or "co-former." The selection of co-formers is guided by the principles of supramolecular chemistry, targeting specific intermolecular interactions. For 5-(1H-Imidazol-4-yl)-2-methylaniline, with its hydrogen bond donors and acceptors, suitable co-formers would likely be molecules with complementary functionalities, such as carboxylic acids, amides, or other heterocycles. However, without experimental data on the target molecule, any discussion on co-former selection remains theoretical.

Polymorphism and Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystal form, has profound implications for its physical properties, such as solubility and stability. An investigation into the polymorphism of 5-(1H-Imidazol-4-yl)-2-methylaniline would require screening for different crystalline forms under various crystallization conditions. As no crystal structure has been reported, there is no information available regarding the existence of polymorphs for this compound.

Emerging Research Applications of 5 1h Imidazol 4 Yl 2 Methylaniline and Its Derivatives

Catalysis and Organocatalysis Beyond Traditional Synthesis

The imidazole-aniline motif is a cornerstone for designing novel organocatalysts. The imidazole (B134444) group can function as a general base, a nucleophilic catalyst, or a proton shuttle, while the aniline (B41778) group's electronic properties can be modified to fine-tune the catalyst's activity and selectivity.

The design of catalysts based on the imidazole-aniline framework leverages the distinct chemical properties of each component. Imidazolium (B1220033) salts, derived from the imidazole core, have been successfully employed as robust, metal-free organocatalysts. For instance, 1,3-bis(carboxymethyl)imidazolium halide catalysts demonstrate tunable regioselectivity in the allylation of anilines, where the choice of the halide counterion (chloride, bromide, or iodide) selectively dictates the formation of N-allylanilines, 2-allylanilines, or 4-allylanilines, respectively. scispace.com This highlights a sophisticated design principle where simple modulation of the catalyst's anionic component can direct the reaction outcome. scispace.com

Furthermore, the self-assembly of imidazole derivatives with metal ions like Cu²⁺ has led to the creation of supramolecular catalysts that mimic enzymatic active sites. sciopen.com These systems can house multiple functional groups in a specific spatial arrangement, enabling them to perform complex cascade reactions, such as oxidation followed by hydrolysis. sciopen.com The design can be further refined by modifying the imidazole component, for example, through methylation at different positions, to regulate the catalytic process. sciopen.com This biomimetic approach opens avenues for developing highly efficient catalysts for multi-step transformations under mild conditions.

Mechanistic studies have been crucial in understanding and optimizing the catalytic activity of imidazole-containing molecules. The catalytic action of imidazole in hydrolysis reactions, for example, is often attributed to its function as a general base. psu.edu Isotope effect studies have supported a mechanism where imidazole facilitates the reaction through general base or general acid catalysis. psu.edu

In many organocatalytic cycles, the nucleophilic character of the imidazole ring is paramount. researchgate.net The lone pair of electrons on the basic nitrogen atom (N-3) often initiates the catalytic process by attacking an electrophilic substrate. mdpi.com The hypothesized mechanism for dicationic imidazolium-based ionic liquid catalysts suggests that the acidic proton on the imidazole ring (at the C-2 position) activates carbonyl groups through hydrogen bonding, which facilitates a nucleophilic attack. mdpi.com Computational studies, primarily using Density Functional Theory (DFT), have become indispensable for elucidating these mechanisms, providing insights into the formation of key intermediates like enamines and iminiums and predicting the activation energies for various steps in the catalytic cycle. nih.gov

Advanced Materials Science Applications

The structural rigidity, electron-donating/accepting capabilities, and coordination potential of the 5-(1H-imidazol-4-yl)-2-methylaniline backbone make it an attractive building block for a new generation of functional materials.

Imidazole derivatives are highly valued in the development of materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent photoluminescence, electrochemical stability, and good thermal properties. researchgate.net Their inherent electron-withdrawing nature makes them suitable for use as emitters, host materials, or electron-transporting layers within OLED devices. researchgate.net

The versatility of imidazole chemistry allows for the creation of materials that emit light across the visible spectrum, with a particular emphasis on developing stable and efficient deep blue emitters, which remain a significant challenge in OLED technology. nih.gov By combining imidazole moieties with other functional groups, such as carbazole, researchers have synthesized multifunctional materials that can act as emitters in doping-free blue OLEDs or as hosts for phosphorescent OLEDs (PHOLEDs) in other colors. nih.gov Furthermore, imidazole-based compounds have shown significant promise in the field of thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, potentially breaking the efficiency limits of conventional fluorescent devices. scilit.com

| Compound | Application | Max. Quantum Efficiency (%) | Emission Color | CIE Coordinates (x, y) |

|---|---|---|---|---|

| Carbazole-Diphenyl Imidazole Derivative | Fluorescent Emitter | 1.1 | Deep-Blue | (0.16, 0.08) |

Molecular logic gates are molecules designed to perform a logical operation in response to one or more physical or chemical inputs, generating a specific output signal. mdpi.comrsc.org The imidazole moiety is an excellent component for such systems due to its responsive nature. For example, phenanthro[9,10-d]imidazole derivatives have been designed as chemosensors that function as molecular logic gates, detecting inputs like fluoride (B91410) or metal ions (Fe²⁺, Zn²⁺) and producing a change in fluorescence as the output. mdpi.com

Complex systems have been developed using (2-(2′-pyridyl)imidazole)Ru(II) complexes in conjunction with cyclophane hosts in aqueous solutions. rsc.org This network of host-guest binding, acid-base reactions, and redox interconversions gives rise to multiple molecular logic gate arrays of varying complexity. rsc.org The output, a change in luminescence, can be controlled by inputs such as pH and the presence of the host molecule, demonstrating the potential for creating sophisticated computational devices at the molecular level. rsc.org

The nitrogen atoms in both the imidazole ring and the aniline group of 5-(1H-imidazol-4-yl)-2-methylaniline and its derivatives serve as excellent coordination sites for metal ions, making them ideal organic linkers for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.net These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands, resulting in one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

By using ligands such as 1,4-di(1H-imidazol-4-yl)benzene, which is structurally related to the title compound, researchers have synthesized a series of novel MOFs with various metal ions (Cu²⁺, Co²⁺, Zn²⁺, Cd²⁺). nih.govnih.gov The choice of the metal center plays a crucial role in determining the final architecture of the framework, leading to diverse topologies ranging from 2D layers to complex 3D networks. nih.gov These imidazole-based MOFs have demonstrated functional properties, including selective CO₂ gas uptake and photoluminescence. nih.gov

| Complex | Metal Ion | Framework Dimensionality | Topology | Notable Property |

|---|---|---|---|---|

| [Cu(L)(mpa)]·3H₂O | Cu(II) | 3D | (6⁵·8)-CdSO₄ | Selective CO₂ uptake |

| [Co(L)(mpa)]·H₂O | Co(II) | 2D | (4, 4) sql | Isostructural with Zn complex |

| [Zn(L)(mpa)]·H₂O | Zn(II) | 2D | (4, 4) sql | Photoluminescent |

| [Cd(L)(mpa)(H₂O)]·H₂O | Cd(II) | 2D + 2D → 3D (Interpenetrated) | (4, 4) sql | Photoluminescent |

*L = 1,4-di(1H-imidazol-4-yl)benzene; mpa = 4-methylphthalate

Corrosion Inhibition Studies

The compound 5-(1H-Imidazol-4-yl)-2-methylaniline and its derivatives have garnered attention in the field of corrosion science as potential inhibitors for the degradation of metals and alloys. The unique structural features of these molecules, namely the presence of the imidazole ring and a substituted aniline group, are thought to contribute to their ability to form a protective layer on metal surfaces, thereby mitigating the corrosive process.

Adsorption Thermodynamics and Kinetics on Metal Surfaces

The effectiveness of an organic compound as a corrosion inhibitor is fundamentally linked to its adsorption behavior at the metal-solution interface. Research into imidazole derivatives has shown that their adsorption can often be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metallic surface. mdpi.comacs.orgnih.govnajah.edu This model is a key tool in understanding the inhibitor-metal interaction.

A critical parameter derived from these isotherm studies is the standard Gibbs free energy of adsorption (ΔG°ads). This thermodynamic quantity provides insight into the spontaneity and nature of the adsorption process. Generally, negative values of ΔG°ads indicate that the adsorption of the inhibitor onto the metal surface is a spontaneous process. The magnitude of ΔG°ads can further elucidate the mode of adsorption. Values around -20 kJ/mol or less negative are typically associated with physisorption, which involves electrostatic interactions between the inhibitor and the charged metal surface. In contrast, values of -40 kJ/mol or more negative suggest chemisorption, where stronger chemical bonds are formed between the inhibitor molecules and the metal atoms. mdpi.com

For instance, studies on various imidazole derivatives have reported ΔG°ads values that point towards a combination of physisorption and chemisorption, indicating a complex interaction mechanism. mdpi.comresearchgate.net The adsorption process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. nih.gov

Table 1: Adsorption Parameters for Imidazole Derivatives on Metal Surfaces

| Inhibitor | Metal/Alloy | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) |

|---|---|---|---|---|

| Imidazole Derivative 1 | Carbon Steel | 1% NaCl | Langmuir | -35.04 mdpi.comresearchgate.net |

| Imidazole Derivative 2 | Carbon Steel | 1% NaCl | Langmuir | -34.04 mdpi.comresearchgate.net |

| 4,5-Diphenyl-1H-Imidazole-2-Thiol | C38 Steel | 1 M HCl | Langmuir | Not Specified |

| 2-imidazolidinone | Copper | 3.5 wt % NaCl | Langmuir | Not Specified |

Electrochemical Characterization of Inhibitive Performance

Electrochemical methods are powerful tools for evaluating the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to study the effect of inhibitors like 5-(1H-Imidazol-4-yl)-2-methylaniline and its derivatives on the corrosion process. nih.govnih.govmdpi.com

Potentiodynamic polarization studies can reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. researchgate.net Many imidazole derivatives have been shown to function as mixed-type inhibitors, meaning they suppress both the rate of metal dissolution and the rate of hydrogen evolution. researchgate.net This is observed as a decrease in the corrosion current density (icorr) in the presence of the inhibitor. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the protective film formed by the inhibitor. In a typical EIS experiment, the impedance of the system is measured over a range of frequencies. The results are often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot upon addition of the inhibitor indicates an increase in the charge transfer resistance (Rct). This increase in Rct is a direct measure of the inhibitor's effectiveness in slowing down the corrosion process. ijrdo.org Concurrently, a decrease in the double-layer capacitance (Cdl) is often observed, which can be attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. researchgate.net

Table 2: Electrochemical Data for an Imidazole Derivative as a Corrosion Inhibitor

| Concentration (M) | icorr (mA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF/cm²) |

|---|---|---|---|---|

| 0 | 1.296 | - | Not Specified | Not Specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.